N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide
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Overview
Description
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core linked to an oxadiazole ring and a prop-2-en-1-yloxy group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The benzamide core is then introduced via amide bond formation, often using coupling reagents like EDCI or DCC. The final step involves the attachment of the prop-2-en-1-yloxy group through etherification reactions, which may require the use of bases like potassium carbonate in an aprotic solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the implementation of green chemistry principles to reduce waste and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide and oxadiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Aprotic solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to downstream effects on cellular processes, such as apoptosis or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and oxadiazole-containing molecules. Examples include:
- N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide
- N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide
Uniqueness
What sets N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H19N3O3 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C20H19N3O3/c1-4-11-25-17-9-7-15(8-10-17)20(24)21-19-18(22-26-23-19)16-6-5-13(2)14(3)12-16/h4-10,12H,1,11H2,2-3H3,(H,21,23,24) |
InChI Key |
FTWYQZVOCOQUOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OCC=C)C |
Origin of Product |
United States |
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